Benzyl alpha-D-glucopyranoside
CAS No.: 25320-99-4
Cat. No.: VC2025865
Molecular Formula: C13H18O6
Molecular Weight: 270.28 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 25320-99-4 |
---|---|
Molecular Formula | C13H18O6 |
Molecular Weight | 270.28 g/mol |
IUPAC Name | (2R,3S,4S,5R,6S)-2-(hydroxymethyl)-6-phenylmethoxyoxane-3,4,5-triol |
Standard InChI | InChI=1S/C13H18O6/c14-6-9-10(15)11(16)12(17)13(19-9)18-7-8-4-2-1-3-5-8/h1-5,9-17H,6-7H2/t9-,10-,11+,12-,13+/m1/s1 |
Standard InChI Key | GKHCBYYBLTXYEV-LBELIVKGSA-N |
Isomeric SMILES | C1=CC=C(C=C1)CO[C@@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O |
SMILES | C1=CC=C(C=C1)COC2C(C(C(C(O2)CO)O)O)O |
Canonical SMILES | C1=CC=C(C=C1)COC2C(C(C(C(O2)CO)O)O)O |
Introduction
Chemical Identity and Structural Characteristics
Benzyl alpha-D-glucopyranoside is a glucoside derivative with the molecular formula C13H18O6 and molecular weight of 270.28 g/mol . The compound exists as the alpha anomer predominantly (approximately 80%) in commercial mixtures, though the pure alpha form can be isolated .
Identification Information
The compound is registered with multiple identification systems as detailed in Table 1.
Table 1: Identification Parameters of Benzyl Alpha-D-Glucopyranoside
Synonyms and Alternative Nomenclature
The compound is known by multiple names in scientific literature, reflecting both its structural characteristics and historical naming conventions:
-
Benzyl α-D-glucopyranoside
-
Benzyl beta-D-glucopyranoside
-
Benzyl alcohol glucoside
-
β-Benzyl glucoside
-
Benzyl-O-β-D-glucopyranoside
-
β-D-Glucopyranoside, phenylmethyl
-
(2R,3R,4S,5S,6R)-2-(benzyloxy)-6-methylol-tetrahydropyran-3,4,5-triol
Physical and Chemical Properties
Benzyl alpha-D-glucopyranoside possesses specific physicochemical properties that influence its behavior in various experimental and applied contexts.
Physical State and Appearance
The compound appears as a white to off-white solid at room temperature . Its crystalline nature makes it suitable for various laboratory manipulations and characterization techniques.
Physical Properties
The key physical properties of benzyl alpha-D-glucopyranoside are summarized in Table 2.
Table 2: Physical Properties of Benzyl Alpha-D-Glucopyranoside
Chemical Reactivity
As a glucopyranoside, this compound contains multiple hydroxyl groups that can participate in various chemical reactions. The glycosidic bond between the benzyl group and glucose is susceptible to acid hydrolysis. The compound has a predicted pKa value of 12.93±0.70, indicating the relative acidity of its hydroxyl groups .
Synthesis and Preparation Methods
Benzyl alpha-D-glucopyranoside can be synthesized through several methodological approaches, primarily through glycosylation reactions involving glucose derivatives and benzyl alcohol.
General Synthetic Routes
The compound can be prepared through the reaction of activated glucose derivatives with benzyl alcohol under specific catalytic conditions. One reported synthetic pathway involves the reaction of propargyl alpha-D-glucopyranoside with benzyl alcohol . This approach highlights the versatility of carbohydrate chemistry in creating diverse glycosidic bonds.
Purification and Analysis
Once synthesized, benzyl alpha-D-glucopyranoside can be purified using column chromatography techniques, particularly on silica gel using appropriate solvent systems. Characterization typically involves NMR spectroscopy, mass spectrometry, and optical rotation measurements to confirm the structure and anomeric configuration .
Applications and Biological Activities
Benzyl alpha-D-glucopyranoside demonstrates several significant applications across multiple scientific and industrial fields.
Research Applications
The compound serves as:
-
A synthetic intermediate in carbohydrate chemistry
-
A model compound for studying glycosidic bond formation and cleavage
-
A standard for analytical method development in carbohydrate analysis
Parameter | Classification |
---|---|
GHS Symbol | GHS07 |
Signal Word | Warning |
Hazard Statements | H315-H319-H335 |
Precautionary Statements | P280-P302+P352-P362+P364 |
Structural Relationship to Other Glucopyranosides
Benzyl alpha-D-glucopyranoside belongs to a larger family of glucopyranoside compounds that share structural similarities but differ in their anomeric configuration, protecting groups, or aglycon moieties.
Comparison with Related Compounds
Several related compounds appear in carbohydrate chemistry research, including:
-
Methyl alpha-D-glucopyranoside - Differs by having a methyl group instead of a benzyl group at the anomeric position
-
Benzyl beta-D-glucopyranoside - The beta-anomer of the title compound
-
2,3,4,6-Tetra-O-benzyl-alpha-D-glucopyranoside - Contains additional benzyl protecting groups at the hydroxyl positions
These structural relationships highlight the diversity of carbohydrate derivatives and their specialized roles in synthetic chemistry and biochemical research.
Research Significance and Future Perspectives
Current Research Applications
Benzyl alpha-D-glucopyranoside continues to be relevant in contemporary research across multiple disciplines:
-
As a building block in oligosaccharide synthesis
-
In glycobiology as a probe for understanding carbohydrate-protein interactions
-
In development of glycomimetics with improved pharmacological properties
-
For studying enzymatic hydrolysis of glycosidic bonds
Future Research Directions
Several promising research directions involving benzyl alpha-D-glucopyranoside warrant further investigation:
-
Detailed structure-activity relationship studies to optimize its therapeutic potential
-
Development of novel synthetic methodologies to improve yield and stereoselectivity
-
Exploration of its potential as a building block for complex glycan synthesis
-
Investigation of its role in modulating biological pathways related to inflammation and cancer
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume